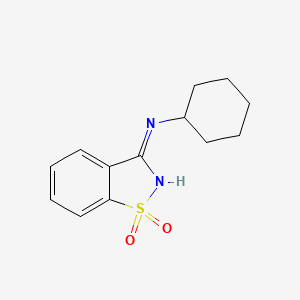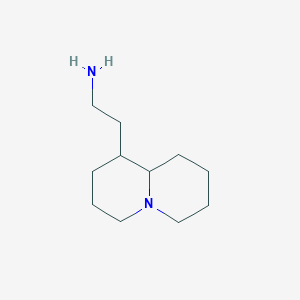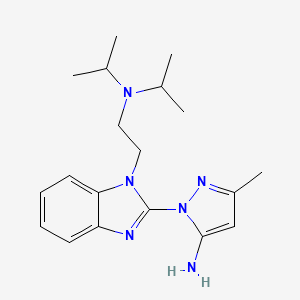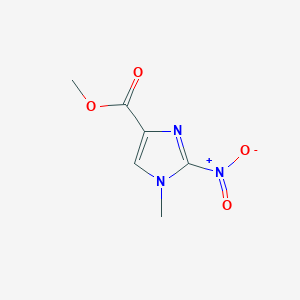![molecular formula C6H8N2O B12112609 4,5,6,7-Tetrahydrooxazolo[4,5-C]pyridine](/img/structure/B12112609.png)
4,5,6,7-Tetrahydrooxazolo[4,5-C]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5,6,7-Tetrahydrooxazolo[4,5-C]pyridine is a heterocyclic compound that features a fused oxazole and pyridine ring system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydrooxazolo[4,5-C]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of azides with acetylenedicarboxylic acid esters, followed by intramolecular cyclization . Another approach includes the use of protected amines and subsequent cyclization reactions under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-purity starting materials and optimized reaction conditions, are likely to be applied.
Analyse Chemischer Reaktionen
Types of Reactions
4,5,6,7-Tetrahydrooxazolo[4,5-C]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolone derivatives, while reduction could produce dihydro derivatives .
Wissenschaftliche Forschungsanwendungen
4,5,6,7-Tetrahydrooxazolo[4,5-C]pyridine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4,5,6,7-Tetrahydrooxazolo[4,5-C]pyridine involves its interaction with specific molecular targets. For instance, it acts as a GABA (A) receptor agonist, preferentially activating delta-subunit-containing GABA (A) receptors. This interaction leads to the modulation of neuronal excitability and has been linked to its sedative effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5,6,7-Tetrahydrooxazolo[5,4-C]pyridine: Another heterocyclic compound with a similar fused ring system.
4,5,6,7-Tetrahydroisoxazolo[4,5-C]pyridine: Known for its biological activities, particularly as a GABA (A) receptor agonist.
Uniqueness
4,5,6,7-Tetrahydrooxazolo[4,5-C]pyridine is unique due to its specific ring fusion and the resulting electronic properties. This uniqueness makes it a valuable compound for research in various scientific fields .
Eigenschaften
Molekularformel |
C6H8N2O |
|---|---|
Molekulargewicht |
124.14 g/mol |
IUPAC-Name |
4,5,6,7-tetrahydro-[1,3]oxazolo[4,5-c]pyridine |
InChI |
InChI=1S/C6H8N2O/c1-2-7-3-5-6(1)9-4-8-5/h4,7H,1-3H2 |
InChI-Schlüssel |
WWPXGTUOSHOGOL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC2=C1OC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


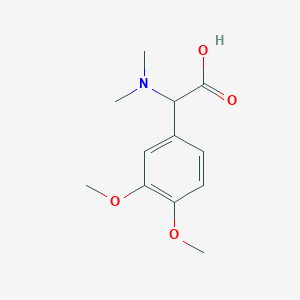

![propan-2-yl (E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12112544.png)
![(E)-[3-(1,2,4-triazol-1-yl)-3H-pyridazin-6-ylidene]hydrazine](/img/structure/B12112554.png)
